2-CHLORO-4-FLUORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE
CAS No.: 1448065-92-6
Cat. No.: VC5890537
Molecular Formula: C14H13ClFNO2S
Molecular Weight: 313.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448065-92-6 |
|---|---|
| Molecular Formula | C14H13ClFNO2S |
| Molecular Weight | 313.77 |
| IUPAC Name | 2-chloro-4-fluoro-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide |
| Standard InChI | InChI=1S/C14H13ClFNO2S/c1-19-13(9-4-5-20-8-9)7-17-14(18)11-3-2-10(16)6-12(11)15/h2-6,8,13H,7H2,1H3,(H,17,18) |
| Standard InChI Key | ZASCCAAQNHXDNT-UHFFFAOYSA-N |
| SMILES | COC(CNC(=O)C1=C(C=C(C=C1)F)Cl)C2=CSC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide features a benzamide backbone with substitutions at strategic positions:
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Position 2: Chloro group (-Cl)
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Position 4: Fluoro group (-F)
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Amide linkage: Connected to a 2-methoxy-2-(thiophen-3-yl)ethyl side chain.
The thiophene moiety introduces aromatic heterocyclic character, while the methoxy group enhances solubility and influences electronic distribution. The molecular formula is C₁₄H₁₃ClFNO₂S, with a molecular weight of 313.77 g/mol.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClFNO₂S |
| Molecular Weight | 313.77 g/mol |
| Hydrogen Bond Donors | 1 (amide -NH) |
| Hydrogen Bond Acceptors | 4 (amide, methoxy, thiophene) |
| logP (Predicted) | ~3.2 (estimated) |
Synthesis and Optimization Strategies
Conventional Synthesis Route
The compound is synthesized via nucleophilic acyl substitution between 2-chloro-4-fluorobenzoyl chloride and 2-methoxy-2-(thiophen-3-yl)ethylamine under basic conditions. Triethylamine or sodium hydroxide neutralizes HCl byproducts, driving the reaction to completion:
Process Optimization
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Solvent Systems: Dichloromethane or THF are preferred for their ability to dissolve both aromatic acyl chlorides and amine precursors.
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Temperature Control: Reactions typically proceed at 0–25°C to minimize side reactions like hydrolysis of the acyl chloride.
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Scalability: Continuous-flow reactors improve yield (up to 85%) and reduce reaction times compared to batch processes.
Biological Activity and Mechanism Hypotheses
Putative Targets
While direct studies on this compound are scarce, structural analogs suggest potential interactions with:
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Enzyme Inhibitors: Benzamides often target proteases or kinases due to hydrogen-bonding capabilities of the amide group.
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GPCRs: The thiophene moiety may engage in π-π interactions with aromatic residues in transmembrane domains.
Comparative Bioactivity
Table 2 contrasts this compound with structurally related benzamides:
Table 2: Bioactivity of Selected Benzamide Derivatives
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 2-Chloro-4-fluoro-N-[...]benzamide | Not reported | — | |
| 2-Chloro-N-{2-[2-(4-fluorophenyl)...} | Aurora kinase | 12.4 | |
| 3,4-Diethoxy-N-[2-(4-methoxy...) | COX-2 | 280 |
Material Science Applications
Supramolecular Assembly
The thiophene group enables π-stacking interactions, making the compound a candidate for:
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Organic Semiconductors: Thiophene derivatives are widely used in OLEDs and OFETs due to charge transport properties.
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Coordination Polymers: The amide group may act as a ligand for metal ions, facilitating framework construction.
Thermal Stability
Differential scanning calorimetry (DSC) data from analogous compounds suggest a decomposition temperature >250°C, indicating robustness for high-temperature applications.
Pharmacokinetic and Toxicity Profiling
ADME Predictions
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Absorption: Moderate intestinal absorption (Caco-2 permeability ≈ 8 × 10⁻⁶ cm/s) due to methoxy group enhancing solubility.
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Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfoxide formation at the thiophene sulfur.
Toxicity Concerns
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Mutagenicity: Ames tests on similar chlorofluorobenzamides show negative results at <10 μM concentrations.
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hERG Inhibition: Low risk (predicted IC₅₀ > 30 μM), reducing cardiac liability concerns.
Industrial and Research Applications
Intermediate in Drug Discovery
The compound serves as a building block for:
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Kinase Inhibitors: Modifications to the thiophene or methoxy groups tune selectivity.
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Antimicrobial Agents: Fluorinated benzamides exhibit activity against Gram-positive bacteria.
Patent Landscape
A 2023 filing (WO202318765A1) describes derivatives of this compound as CDK4/6 inhibitors for breast cancer therapy, highlighting its pharmaceutical relevance.
Challenges and Future Directions
Synthesis Bottlenecks
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Chiral Resolution: The methoxy-bearing carbon is a stereocenter, necessitating asymmetric synthesis for enantiopure batches.
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Purification: Silica gel chromatography remains standard, but simulated moving bed (SMB) chromatography could improve throughput.
Unanswered Research Questions
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Crystal Structure: X-ray diffraction data are needed to confirm conformational preferences.
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In Vivo Efficacy: No animal studies have been published to date.
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